molecular formula C20H22N6O2 B5231545 3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B5231545
M. Wt: 378.4 g/mol
InChI Key: NRKAKEDDTDGQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPP-729 or simply as pyridazine.

Scientific Research Applications

Anti-Tubercular Agents

The compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that it could be used in the development of potent anti-tubercular agents .

Antibacterial Activity

Derivatives of the compound have been synthesized and evaluated for their antibacterial activity . One of the synthesized compounds showed good activity against Bacillus subtilis and Staphylococcus aureus . This indicates that the compound could be used in the development of new antibacterial drugs .

Drug Design and Synthesis

The compound can be used in the design and synthesis of new drugs. It has been used in the creation of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives . These derivatives were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Pharmacophore Development

The compound can be used as a pharmacophore in the development of new drugs. It has been used in the synthesis of derivatives that act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Antiviral Agents

Piperazine derivatives, which include this compound, have a wide range of biological activities including antiviral activity . This suggests that the compound could be used in the development of new antiviral drugs .

Antipsychotic Drugs

The compound has been used in the synthesis of derivatives that act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that it could be used in the development of new antipsychotic drugs .

Mechanism of Action

Target of Action

Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors . These receptors play crucial roles in the nervous system, affecting mood, sleep, and various other bodily functions.

Mode of Action

Compounds with similar structures have been observed to act as antagonists at their target receptors

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its binding affinity to its target receptors.

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-2-28-17-6-4-16(5-7-17)20(27)25-14-12-24(13-15-25)18-8-9-19(23-22-18)26-11-3-10-21-26/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKAKEDDTDGQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

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